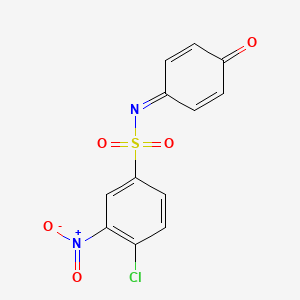

4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O5S/c13-11-6-5-10(7-12(11)15(17)18)21(19,20)14-8-1-3-9(16)4-2-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGXNXJJONDDHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387386 | |

| Record name | 4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327060-12-8 | |

| Record name | NSC727439 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorobenzenesulfonamide followed by the introduction of the cyclohexadienone moiety through a condensation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexadienone moiety.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: Formation of 4-chloro-3-amino-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized products with modified cyclohexadienone structures.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The presence of the chloro and nitro substituents in this compound enhances its efficacy against a range of bacterial strains. A study demonstrated that derivatives of benzenesulfonamide, including this compound, showed promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. A series of experiments indicated that similar sulfonamide derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a related study found that compounds with structural similarities to 4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide exhibited cytotoxicity against various cancer cell lines .

Material Science Applications

Polymer Chemistry

This compound can be utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve the material's resistance to degradation under extreme conditions, making it suitable for applications in aerospace and automotive industries .

Dyes and Pigments

The unique structure of 4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide allows it to serve as an effective dye precursor. The nitro group can be reduced to amino groups, facilitating further functionalization for use in textile dyes and organic pigments .

Case Studies

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and its analogs:

*diOMe = dimethoxy

Key Observations:

Substituent Effects: The target compound’s nitro group (3-NO₂) introduces stronger electron-withdrawing effects compared to the dichloro substituents in analogs . This may enhance the acidity of the sulfonamide N–H group, influencing hydrogen-bonding interactions (critical in crystal packing, as noted in ).

Molecular Weight and Polarity: The nitro group contributes to the target compound’s higher molecular weight (326.52 vs. 316.16 g/mol for dichloro analogs). Its polarity is also elevated due to the nitro group’s strong dipole moment, which may reduce solubility in nonpolar solvents.

Cyclohexadienone Conjugation: All compounds share the 4-oxocyclohexa-2,5-dien-1-ylidene group, which may stabilize the sulfonamide via conjugation. However, substituent positioning (e.g., 2,5- vs. 2,6-dichloro) could affect planarity and π-π stacking in crystalline states .

Methodological Considerations

- Crystallographic Tools : Software like SHELXL () and ORTEP-III () are critical for resolving crystal structures of such compounds. The nitro group’s polarity may necessitate high-resolution data for accurate refinement .

- Validation : Structure validation () ensures reliability in reported bond lengths and angles, particularly for nitro groups prone to disorder.

Biological Activity

4-Chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews its biological activity, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a sulfonamide group and a nitro group attached to a benzene ring. The presence of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H10ClN3O4S |

| Molecular Weight | 327.75 g/mol |

| CAS Number | [Insert CAS Number] |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

The biological activity of 4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is primarily attributed to its ability to interact with various biomolecules:

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of specific bacterial strains, likely due to its interference with bacterial cell wall synthesis or function.

2. Cytotoxicity and Anticancer Potential

Studies have demonstrated cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

3. Mutagenicity and Toxicity

The compound's nitro group can undergo reduction to form reactive intermediates that may interact with DNA, potentially leading to mutagenic effects. In vivo studies have reported varying levels of toxicity, with some assays indicating non-mutagenic properties under specific conditions.

Case Studies

Several studies have explored the biological effects of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations as low as 50 µg/mL, suggesting potential as an antibacterial agent.

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro tests on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 was determined to be approximately 30 µM, indicating substantial anticancer potential.

Study 3: Toxicological Assessment

A comprehensive toxicological assessment indicated that while the compound exhibited some acute toxicity signs at high doses (e.g., reduced activity and uncoordinated movement), it did not show significant mutagenic effects in standard assays (e.g., Ames test).

Q & A

What are the key challenges in synthesizing 4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide, and how can they be methodologically addressed?

Level : Advanced

Answer :

The synthesis involves two critical steps: (1) formation of the 4-oxocyclohexa-2,5-dien-1-ylidene moiety and (2) sulfonamide coupling. The instability of the cyclohexadienylidene intermediate often leads to side reactions. To address this:

- Electrochemical oxidation : Use a water/acetonitrile mixture to oxidize 4-chloroaniline derivatives, generating a radical intermediate that undergoes disproportionation to form the cyclohexadienylidene structure .

- In situ trapping : Introduce the sulfonamide nucleophile (e.g., benzenesulfonamide) during the oxidation step to stabilize the reactive intermediate .

- Temperature control : Maintain sub-ambient temperatures (-10°C to 0°C) to slow decomposition.

How can X-ray crystallography validate the structure of this compound, and what software is recommended for refinement?

Level : Basic

Answer :

X-ray crystallography is essential for confirming the cyclohexadienylidene geometry and sulfonamide connectivity:

- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.

- Structure solution : Employ direct methods via SHELXT or charge-flipping algorithms in SHELXD for phase determination .

- Refinement : Utilize SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Validate geometric parameters (e.g., bond lengths, angles) against the IUCr standards using PLATON .

What analytical techniques resolve contradictions between spectroscopic data and computational models for this compound?

Level : Advanced

Answer :

Discrepancies often arise in nitro-group orientation or hydrogen-bonding patterns. A multi-technique approach is recommended:

- IR spectroscopy : Compare experimental NH/NO2 stretching frequencies (e.g., 3248 cm<sup>-1</sup> for secondary amines) with DFT-calculated vibrational spectra .

- Solid-state NMR : Use <sup>13</sup>C CP/MAS to distinguish tautomeric forms of the cyclohexadienylidene ring .

- Graph-set analysis : Map hydrogen-bonding motifs (e.g., R2<sup>2</sup>(8) patterns) to identify packing inconsistencies .

How does the nitro group influence the electronic properties and reactivity of this compound?

Level : Basic

Answer :

The meta-nitro group exerts strong electron-withdrawing effects:

- Electronic effects : Reduces electron density on the benzene ring, directing electrophilic attacks to the para position relative to the sulfonamide group.

- Redox activity : The nitro group can be reduced to an amine under catalytic hydrogenation (H2/Pd-C), enabling derivatization for biological studies .

What strategies optimize the regioselectivity of the nitration step in the synthesis?

Level : Advanced

Answer :

Regioselectivity is governed by steric and electronic factors:

- Directed ortho-metallation : Use a sulfonamide-directed nitration with mixed HNO3/H2SO4 at 0°C to favor the 3-nitro position .

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict transition-state energies for competing nitration pathways.

How can hydrogen-bonding networks in the crystal lattice affect the compound’s stability?

Level : Advanced

Answer :

Hydrogen bonds (HBs) stabilize the lattice but may induce polymorphism:

- HB analysis : Identify primary interactions (e.g., N–H···O=S) using Mercury software.

- Thermal analysis : Perform DSC/TGA to correlate HB strength with melting points. Weak HBs (< 25 kJ/mol) often lead to hygroscopicity, requiring storage under inert gas .

What precautions are necessary when handling intermediates with cyclohexadienylidene moieties?

Level : Basic

Answer :

These intermediates are light- and oxygen-sensitive:

- Inert atmosphere : Conduct reactions under argon/nitrogen with Schlenk techniques.

- Radical scavengers : Add TEMPO (0.1 mol%) to suppress radical chain reactions during oxidation .

How does the 4-oxocyclohexa-2,5-dien-1-ylidene group influence the compound’s spectroscopic properties?

Level : Advanced

Answer :

The conjugated dienone system introduces unique features:

- UV-Vis : A strong π→π* transition near 350 nm (ε > 10,000 M<sup>-1</sup>cm<sup>-1</sup>) in acetonitrile.

- NMR : The deshielded β-protons on the dienone appear as doublets at δ 6.8–7.2 ppm (<sup>3</sup>JHH = 10 Hz) in CDCl3 .

What computational methods predict the tautomeric equilibrium of the cyclohexadienylidene group?

Level : Advanced

Answer :

Use Gaussian 16 with solvent-polarizable continuum models (PCM):

- Enthalpy calculations : Compare keto-enol tautomers at the M06-2X/cc-pVTZ level.

- NBO analysis : Evaluate hyperconjugative stabilization of the enol form .

How can synthetic byproducts like 4-chloro-2-(phenylsulfonyl)aniline be minimized?

Level : Basic

Answer :

Byproduct formation arises from competing nucleophilic attacks:

- Solvent polarity : Use DMF instead of THF to enhance sulfonamide reactivity.

- Stoichiometry : Maintain a 1.2:1 molar ratio of sulfonamide to cyclohexadienylidene precursor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.